Technical Guide: Chemical Properties & Applications of (2R)-3-amino-2-fluoropropan-1-ol
Technical Guide: Chemical Properties & Applications of (2R)-3-amino-2-fluoropropan-1-ol
This guide details the chemical properties, synthetic pathways, and medicinal chemistry applications of (2R)-3-amino-2-fluoropropan-1-ol , a critical fluorinated building block used increasingly in targeted protein degradation (PROTACs) and fragment-based drug discovery.
[1]
Executive Summary
(2R)-3-amino-2-fluoropropan-1-ol (CAS: 344413-79-2) is a chiral, bifunctional fluorinated scaffold.[1] It is structurally characterized by a vicinal fluoro-amine and fluoro-alcohol motif.[1] Unlike its non-fluorinated analog (3-aminopropan-1,2-diol), the introduction of the fluorine atom at the C2 position drastically alters the molecule's electronic profile, lowering the basicity of the amine and imposing conformational rigidity through the gauche effect . These properties make it an invaluable bioisostere in drug development, particularly for optimizing the pharmacokinetic profiles of PROTAC linkers and peptidomimetics.[1]
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
Core Data
| Property | Data |
| IUPAC Name | (2R)-3-amino-2-fluoropropan-1-ol |
| Common Name | (R)-2-Fluoro-3-aminopropanol |
| CAS Number | 344413-79-2 (Free base); 344413-83-8 (HCl salt) |
| Molecular Formula | C |
| Molecular Weight | 93.10 g/mol |
| Chirality | (2R)-enantiomer |
| Appearance | Hygroscopic solid (typically supplied as HCl salt) |
Electronic & Physical Parameters
-
Basicity (
): Estimated at 8.2 – 8.5 (conjugate acid).[1]-
Mechanistic Insight: The electron-withdrawing fluorine atom (
) exerts a strong inductive effect ( ) through the carbon backbone, significantly lowering the relative to 3-aminopropanol ( ). This reduction in basicity improves bioavailability by increasing the fraction of uncharged molecules at physiological pH (7.4).[1]
-
-
Lipophilicity (LogP): ~ -1.0 (Highly polar, water-soluble).[1]
-
H-Bonding: 2 Donors (NH
, OH), 3 Acceptors (N, O, F).
Structural Analysis: The Fluorine Gauche Effect
A defining feature of this molecule is its preferred conformation.[1] In 1,2-difluoroethanes or
Mechanistic Driver
This stabilization arises from hyperconjugation .[1] Electron density from the filled
Caption: The gauche effect stabilizes the (2R)-3-amino-2-fluoropropan-1-ol conformation via hyperconjugative donation into the C-F antibonding orbital.
Synthetic Pathways[6][8][9][10][11][12]
The synthesis of the (2R) enantiomer typically leverages the "chiral pool," starting from L-Serine .[1] Note that nucleophilic fluorination often proceeds with inversion of configuration , meaning L-Serine ((S)-configuration) yields the (R)-fluoro product.[1]
Primary Route: From L-Serine (Inversion Strategy)
-
Protection: L-Serine methyl ester is N-protected (e.g., Boc or Cbz).[1]
-
Fluorination: The hydroxyl group is converted to a leaving group (mesylate/tosylate) and displaced by fluoride (e.g., TBAF, CsF) or directly deoxyfluorinated using DAST/Deoxo-Fluor.[1] Crucial Step: This S
2 reaction inverts the (S) center to (R).[1] -
Reduction: The ester moiety is reduced to the primary alcohol using LiBH
or LiAlH .[1] -
Deprotection: Removal of the N-protecting group yields the target.[1]
Alternative Route: Ring Opening of Chiral Epifluorohydrin
Nucleophilic ring opening of (R)-epifluorohydrin with ammonia or an azide source (followed by reduction) yields the amino-alcohol.[1] Regioselectivity is key here; nucleophiles typically attack the less hindered terminal carbon.[1]
Caption: Synthetic route from L-Serine involving stereochemical inversion to yield the (2R) isomer.
Medicinal Chemistry Applications
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker connecting the E3 ligase ligand and the Target Protein ligand is not merely a passive bridge.[2]
-
Rigidity: The fluorine atom restricts the conformational flexibility of the propyl chain, potentially reducing the entropic penalty upon binding.[1]
-
Permeability: The lower basicity of the amine (relative to non-fluorinated linkers) improves passive permeability across cell membranes.[1]
-
Metabolic Stability: The C-F bond protects the adjacent C-H bonds from metabolic oxidation (cytochrome P450), extending the half-life of the drug.[1]
Bioisosterism
(2R)-3-amino-2-fluoropropan-1-ol serves as a bioisostere for serinol and isoserine .[1] The fluorine atom mimics the hydroxyl group in size (Van der Waals radius: F = 1.47 Å vs OH = 1.40 Å) but acts as a hydrogen bond acceptor only, not a donor, altering the solvation shell and binding pocket interactions.
Experimental Protocol: N-Boc Protection
Standardizing the handling of the HCl salt for synthetic use.
Objective: Convert the hygroscopic HCl salt into a stable, organic-soluble N-Boc protected intermediate for further coupling.
-
Setup: Charge a round-bottom flask with (2R)-3-amino-2-fluoropropan-1-ol HCl (1.0 equiv) and Dichloromethane (DCM) [0.2 M concentration].
-
Base Addition: Cool to 0°C. Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise. The solution will become homogenous/cloudy as the free base is liberated.[1]
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc
O) (1.1 equiv) dissolved in a minimal amount of DCM. -
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin; free amine is active, product is not) or LC-MS.
-
Workup: Wash with 0.5 M HCl (to remove excess base/unreacted amine), followed by saturated NaHCO
and brine. -
Purification: Dry over MgSO
, filter, and concentrate. The resulting N-Boc-(2R)-3-amino-2-fluoropropan-1-ol is a stable oil/solid suitable for oxidation or linker attachment.[1]
References
-
PubChem. "(2R)-3-amino-2-fluoropropan-1-ol | C3H8FNO."[1][3] National Library of Medicine.[1] Link
-
Hunter, L. "The gauche effect: a stereoelectronic consequence of fluorine."[1] Beilstein Journal of Organic Chemistry, 2010.[1] Link
-
Enamine. "Building Blocks and Linkers for PROTAC Synthesis." Enamine.net.[1] Link
-
Doyle, A. G., et al. "Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines."[1][4] Journal of Organic Chemistry, 2012.[1][4] Link
-
Sigma-Aldrich. "(S)-3-Amino-2-fluoropropan-1-ol hydrochloride Product Sheet." Merck KGaA.[1] Link
Sources
- 1. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 2. mdpi.com [mdpi.com]
- 3. (2R)-3-amino-2-fluoropropan-1-ol | C3H8FNO | CID 15978408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines [organic-chemistry.org]
